molecular formula C20H18ClFN2O3S B2497280 4-(4-chlorophenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251670-33-3

4-(4-chlorophenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2497280
CAS No.: 1251670-33-3
M. Wt: 420.88
InChI Key: RKCPOGAPYIJJHW-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzothiazine core, which is known for its diverse biological activities

Properties

IUPAC Name

[4-(4-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O3S/c21-14-4-7-16(8-5-14)24-13-19(20(25)23-10-2-1-3-11-23)28(26,27)18-9-6-15(22)12-17(18)24/h4-9,12-13H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCPOGAPYIJJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 4-chlorobenzaldehyde with 2-aminothiophenol to form the benzothiazine core This intermediate is then subjected to fluorination using a suitable fluorinating agent such as N-fluorobenzenesulfonimide (NFSI)

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen substituents on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazine derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-6-fluoro-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
  • 4-(4-chlorophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Uniqueness

4-(4-chlorophenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is unique due to the presence of the piperidine moiety, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity to certain targets and improve its overall efficacy in various applications.

Biological Activity

The compound 4-(4-chlorophenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biomedical applications.

Chemical Structure

The compound's structure can be represented as follows:

C18H17ClFN2O2S\text{C}_{18}\text{H}_{17}\text{ClF}\text{N}_{2}\text{O}_{2}\text{S}

his structure features a benzothiazine core substituted with a chlorophenyl group and a piperidine moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Antibacterial Properties : Studies have shown that derivatives of benzothiazines can demonstrate significant antibacterial activity against various bacterial strains. For instance, compounds bearing similar functional groups have been reported to inhibit Salmonella typhi and Bacillus subtilis with moderate to strong efficacy .
  • Enzyme Inhibition : The compound is also evaluated for its potential as an enzyme inhibitor. In particular, its ability to inhibit urease and acetylcholinesterase (AChE) has been noted. Compounds with structural similarities have shown IC50 values indicating potent inhibition, suggesting therapeutic potential in conditions like Alzheimer's disease and gastric ulcers .
  • Anti-cancer Activity : Preliminary studies suggest that benzothiazine derivatives may possess anti-cancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways including the modulation of signaling pathways associated with cell survival and proliferation .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy of this compound:

  • Antibacterial Screening :
    • Methodology : Disk diffusion and broth microdilution methods were employed to determine the minimum inhibitory concentrations (MICs).
    • Results : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, MIC values ranged from 10 to 50 µg/mL against tested strains .
  • Enzyme Inhibition Assays :
    • Acetylcholinesterase Inhibition : The compound demonstrated strong inhibition with IC50 values comparable to standard inhibitors.
    • Urease Inhibition : A notable finding was the compound's ability to inhibit urease activity effectively. Studies reported IC50 values as low as 5 µM, indicating strong potential for therapeutic applications in treating urease-related disorders .
  • Cancer Cell Line Studies :
    • Compounds similar to the target molecule were tested on various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated significant cytotoxicity with IC50 values in the range of 15–30 µM .

Case Study 1: Antibacterial Activity

In a study published in Brazilian Journal of Pharmaceutical Sciences, a series of chlorophenyl-substituted compounds were synthesized and evaluated for their antibacterial properties. Among these, derivatives with similar structures to our compound showed promising results against multidrug-resistant strains, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Enzyme Inhibition

Research conducted by Aziz-ur-Rehman et al. demonstrated that compounds containing piperidine and benzothiazine moieties exhibited potent urease inhibition. The study emphasized the role of specific substituents in enhancing enzyme binding affinity, which could lead to novel therapeutic agents for treating infections caused by urease-producing bacteria .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges and optimized reaction conditions for preparing this compound?

  • Methodological Answer: Synthesis involves multi-step protocols with strict control of temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., dichloromethane or THF for solubility), and reaction times (monitored via TLC/HPLC). Critical steps include introducing the piperidine-carbonyl group and ensuring regioselective fluorination. Purification often requires column chromatography or recrystallization, with yields optimized to ~40–60% .
  • Analytical Validation: Confirm intermediate and final product identity using 1^1H/1313C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and HPLC (≥95% purity). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]⁺ ~470–480 Da) .

Q. How can researchers characterize the compound’s physicochemical properties for biological studies?

  • Methodological Answer:

  • Solubility: Test in DMSO (primary solvent for assays) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy. Structural analogs suggest moderate solubility (~50–100 µM) due to lipophilic substituents (4-chlorophenyl, piperidine) .
  • LogP: Determine via shake-flask method or computational tools (e.g., ChemAxon). Expected logP ~3.5–4.0, indicating moderate membrane permeability .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer: Prioritize target-specific assays based on structural analogs:

  • Kinase inhibition: Use fluorescence polarization assays for kinases (e.g., PI3K, EGFR) due to the piperidine-carbonyl motif’s ATP-binding pocket affinity .
  • Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with IC₅₀ values compared to reference drugs .

Advanced Research Questions

Q. How to design experiments to resolve contradictory data on the compound’s biological activity?

  • Methodological Answer:

  • Dose-response validation: Replicate assays across independent labs using standardized protocols (e.g., fixed DMSO concentrations ≤0.1%).
  • Off-target profiling: Employ high-content screening (HCS) or proteome-wide affinity pulldown assays to identify non-specific interactions .
  • Structural analogs: Compare activity of derivatives (e.g., morpholine vs. piperidine substitutions) to isolate functional groups responsible for discrepancies .

Q. What computational strategies predict the compound’s binding mode to biological targets?

  • Methodological Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., PI3Kγ PDB: 1E7U). Focus on piperidine-carbonyl interactions with hinge regions .
  • MD simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) and ligand-protein hydrogen bonding .

Q. How to assess environmental impact and metabolic stability for preclinical development?

  • Methodological Answer:

  • Environmental fate: Use OECD 307 guidelines to study soil biodegradation. Monitor via LC-MS for persistent metabolites (e.g., chlorophenyl fragments) .
  • Hepatic metabolism: Incubate with human liver microsomes (HLMs) and identify Phase I/II metabolites using UPLC-QTOF-MS. CYP3A4/2D6 likely dominate oxidation .

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